2-Methylbenzylisocyanide
CAS No.: 602261-95-0
Cat. No.: VC3837472
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 602261-95-0 |
---|---|
Molecular Formula | C9H9N |
Molecular Weight | 131.17 g/mol |
IUPAC Name | 1-(isocyanomethyl)-2-methylbenzene |
Standard InChI | InChI=1S/C9H9N/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1H3 |
Standard InChI Key | OUGPEGDSDBHEKT-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C[N+]#[C-] |
Canonical SMILES | CC1=CC=CC=C1C[N+]#[C-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylbenzylisocyanide, systematically named 1-(isocyanomethyl)-2-methylbenzene, features a benzene ring with a methyl group at the ortho position and an isocyanide (-NC) group attached to the benzyl carbon. The isocyanide moiety’s electron-deficient nature contributes to its nucleophilic reactivity, enabling participation in multicomponent reactions and cycloadditions .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 131.17 g/mol | |
Density | 1.045 g/mL (20°C) | |
Boiling Point | 65°C (closed cup) | |
Refractive Index | 1.51 | |
Solubility | Soluble in chlorinated solvents |
The compound’s liquid state at room temperature and moderate volatility necessitate careful handling to prevent inhalation exposure .
Synthetic Methodologies
Two-Step Synthesis Protocol
The primary synthesis route involves:
This method balances efficiency and scalability, though optimization is required to improve yields.
Alternative Approaches
Recent studies explore microwave-assisted synthesis to reduce reaction times and enhance selectivity . For instance, adamantyl isocyanide derivatives have been synthesized via S2 reactions under microwave conditions, though steric hindrance from β-branched alkyl groups remains a challenge .
Applications in Chemical Research
Organic Synthesis
2-Methylbenzylisocyanide serves as a linchpin in Ugi and Passerini multicomponent reactions, facilitating the construction of peptidomimetics and heterocycles . Its ability to act as a dual nucleophile and electrophile enables the formation of nitrilium intermediates, which hydrolyze to secondary amides .
Pharmaceutical Development
The compound’s chiral benzyl backbone is exploited in asymmetric catalysis. For example, it derivatives are used to resolve racemic mixtures, such as (±)-6aR,11aR-maackiain, into enantiomerically pure forms for drug development .
Material Science
In polymer chemistry, 2-methylbenzylisocyanide enhances the mechanical properties of polyurethanes and epoxy resins by introducing rigid aromatic segments . Its incorporation into coordination polymers has also been explored for gas storage applications .
Recent Research Advances
Mechanistic Insights into SN_NN2 Reactions
A 2023 study demonstrated that 2-methylbenzylisocyanide acts as an unconventional nucleophile in S2 reactions with alkyl halides, forming nitrilium ions that hydrolyze to amides . This pathway bypasses traditional amide coupling methods, nearly doubling the accessible chemical space for drug discovery .
Late-Stage Functionalization
The compound has been employed in the late-stage modification of pharmaceuticals like phenoxybenzamine, yielding derivatives with improved bioavailability . Chiral SFC-MS analysis confirmed partial retention of configuration in products, suggesting a mixed reaction mechanism .
Environmental and Toxicological Studies
Metabolomic profiling of MCF-7 cells exposed to xenobiotic mixtures containing 2-methylbenzylisocyanide revealed disruptions in pyrimidine metabolism and oxidative stress pathways . These findings underscore the need for rigorous toxicological assessments in industrial applications .
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